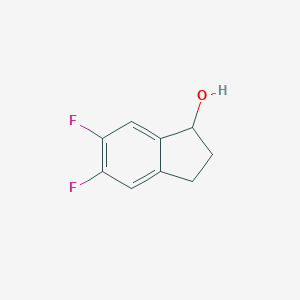

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro

Overview

Description

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is a fluorinated organic compound that belongs to the indane family. Indane derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest for scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-ol,5,6-difluoro-2,3-dihydro typically involves the fluorination of indane derivatives. One common method is the direct fluorination of 1-hydroxyindane using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced fluorinating agents can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine, bromine, or iodine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or heat.

Major Products Formed

Oxidation: Formation of 5,6-difluoro-1-indanone.

Reduction: Formation of 5,6-difluoroindane.

Substitution: Formation of 5,6-dichloro-1-hydroxyindane or 5,6-dibromo-1-hydroxyindane.

Scientific Research Applications

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its enhanced stability and activity.

Industry: Utilized in the development of advanced materials, such as organic photovoltaics and fluorinated polymers

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol,5,6-difluoro-2,3-dihydro involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological receptors, leading to increased efficacy. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with target molecules. These interactions can modulate various biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 5,5’‘-Difluoro-1H,1’‘H-[3,3’:3’,3’‘-terindol]-2’ (1’H)-one

- 5,6-Difluoro-2,1,3-benzothiadiazole

- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene

Uniqueness

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Biological Activity

Overview

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is a fluorinated organic compound belonging to the indane family. Its unique substitution pattern, particularly the presence of fluorine atoms and a hydroxyl group, enhances its chemical stability and biological activity, making it a subject of interest in various fields of research including medicinal chemistry and pharmacology.

The compound has the following key characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 5,6-difluoro-2,3-dihydro-1H-inden-1-ol |

| Molecular Formula | C₉H₈F₂O |

| CAS Number | 173996-14-0 |

| InChI Key | NDHXLHWCRGSOPA-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atoms enhance the compound's binding affinity to biological receptors. The hydroxyl group can participate in hydrogen bonding, which stabilizes interactions with target molecules. These interactions can modulate various biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives designed from dihydro-1H-indene structures have shown significant antiproliferative activity against various cancer cell lines:

- Compound 12d : Exhibited an IC₅₀ value ranging from 0.028 to 0.087 µM against four cancer lines. It was found to inhibit tubulin polymerization by binding to the colchicine site and inducing apoptosis in K562 cells in a dose-dependent manner .

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| 12d | 0.028 - 0.087 | K562 (leukemia) |

| 12j | Not specified | Various |

| 12q | Not specified | Various |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The presence of fluorine atoms can enhance the compound's ability to modulate inflammatory pathways. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic profiles and reduced toxicity compared to their non-fluorinated counterparts .

Antiviral Activity

Fluorinated indene derivatives have shown promise in antiviral applications as well. For example, structural modifications have been associated with enhanced anti-HIV activity. The incorporation of electron-withdrawing groups like fluorine can sometimes decrease activity; however, when optimized correctly, these compounds can exhibit significant antiviral effects .

Study on Antiproliferative Activity

In a recent study evaluating various indene derivatives for their antiproliferative properties, several compounds were synthesized and tested:

- Compounds with electron-donating groups showed greater potency compared to those with electron-withdrawing groups.

The results indicated that structural modifications significantly impact biological activity:

| Compound | Inhibition Rate (%) at 0.1 µM | Notes |

|---|---|---|

| 12d | 78.82 | Hydroxy group enhances activity |

| 12q | 83.61 | Maintains activity with modifications |

In Vivo Studies

In vivo assays demonstrated that compound 12d could prevent tumor generation and inhibit tumor proliferation without significant toxicity. This highlights its potential for further development as a therapeutic agent in cancer treatment .

Properties

IUPAC Name |

5,6-difluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHXLHWCRGSOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.